

Chemical Synthesis of Photolumazine I: An Application Note and Protocol

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Compound of Interest

Compound Name: *Photolumazine I*

Cat. No.: *B12379682*

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Abstract

Photolumazine I (PLI), chemically known as 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, is a pteridine derivative that has been identified as a weak agonist for Mucosal-Associated Invariant T (MAIT) cells. This application note provides a comprehensive overview of a proposed chemical synthesis protocol for **Photolumazine I**. The synthesis involves the preparation of two key precursors: 5-amino-6-D-ribitylaminouracil (5-A-RU) and α -ketoglutaric acid. While a definitive, published protocol for the direct synthesis of **Photolumazine I** is not readily available, this document outlines a plausible synthetic route based on established methodologies for analogous photolumazine derivatives. Detailed experimental procedures for the synthesis of the precursors are provided, along with a proposed method for the final condensation reaction. This note is intended to serve as a valuable resource for researchers interested in synthesizing **Photolumazine I** for immunological studies and potential therapeutic applications.

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. These metabolites are primarily derivatives of the riboflavin (vitamin B2) biosynthesis pathway. **Photolumazine I** has been identified as one such metabolite, capable of weakly activating MAIT cells. The availability of pure, chemically synthesized **Photolumazine I** is crucial for detailed immunological studies, including understanding the nuances of MAIT cell activation, TCR-ligand interactions, and for exploring its potential as a modulator of the immune response. This document provides a detailed, albeit proposed, protocol for the chemical synthesis of **Photolumazine I**, based on the known chemistry of its precursors and related analogs.

Data Presentation

Table 1: Reagents for the Synthesis of 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)

Reagent	Chemical Formula	Molecular Weight (g/mol)	Quantity	Supplier (Example)
5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxy-pentyl)amino)-pyrimidine-2,4(1H,3H)-dione	C ₉ H ₁₃ N ₅ O ₈	319.23	100 mg (0.313 mmol)	Sigma-Aldrich
2N Potassium Hydroxide	KOH	56.11	2 drops	Fisher Scientific
Sodium Hydrosulfite	Na ₂ S ₂ O ₄	174.11	341 mg (1.96 mmol)	Acros Organics
Water (HPLC Grade)	H ₂ O	18.02	4 mL	VWR
1N Hydrochloric Acid	HCl	36.46	0.18 mL	J.T. Baker

Table 2: Proposed Reagents for the Synthesis of **Photolumazine I**

Reagent	Chemical Formula	Molecular Weight (g/mol)	Molar Ratio (relative to 5-A-RU·HCl)
5-amino-6-D-riboitylaminouracil hydrochloride (5-A-RU·HCl)	C ₉ H ₁₆ ClN ₅ O ₆	313.71	1
α-Ketoglutaric acid	C ₅ H ₆ O ₅	146.10	1.2
Sodium Acetate	C ₂ H ₃ NaO ₂	82.03	2
Acetic Acid	C ₂ H ₄ O ₂	60.05	As solvent
Methanol	CH ₄ O	32.04	For purification

Table 3: Expected Characterization Data for **Photolumazine I**

Analysis	Expected Result
High-Resolution Mass Spectrometry (HRMS)	Calculated for C ₁₄ H ₁₉ N ₅ O ₉ [M+H] ⁺ , observed m/z consistent with this formula.
¹ H NMR	Peaks corresponding to the ribityl chain, the pyrimidinedione ring, and the carboxyethyl side chain.
¹³ C NMR	Resonances for all carbon atoms in the structure.
Purity (HPLC)	>95%

Experimental Protocols

Synthesis of 5-amino-6-D-riboitylaminouracil hydrochloride (5-A-RU·HCl)

This protocol is adapted from a previously reported method.^{[1][2][3]}

- **Dissolution:** To a solution of 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)-pyrimidine-2,4(1H,3H)-dione (100 mg, 0.313 mmol) in water (4 mL), add 2 drops of 2N aqueous KOH.
- **Reduction:** Add sodium hydrosulfite (341 mg, 1.96 mmol). The light-yellow solution should turn colorless within 20 minutes, and a white precipitate may form.
- **Monitoring:** Monitor the reaction by HPLC-MS until the starting material is consumed (approximately 1 hour).
- **Purification:** Purify the mixture via reverse-phase chromatography.
- **Salt Formation:** To the combined fractions containing the product, add 0.18 mL of 1N HCl.
- **Isolation:** Concentrate the solution to obtain 5-A-RU·HCl as a solid.

Proposed Synthesis of Photolumazine I

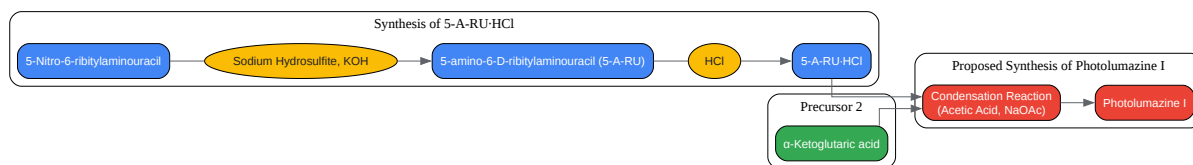
This proposed protocol is based on the general condensation reaction used to synthesize other photolumazine derivatives.

- **Reaction Setup:** In a round-bottom flask, dissolve 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl) (1 equivalent) and α -ketoglutaric acid (1.2 equivalents) in glacial acetic acid.
- **Base Addition:** Add sodium acetate (2 equivalents) to the mixture to neutralize the HCl salt and facilitate the reaction.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.
- **Workup:** After the reaction is complete, remove the acetic acid under reduced pressure.
- **Purification:** The crude product can be purified by preparative reverse-phase HPLC using a water/methanol gradient containing a small amount of formic acid or acetic acid to improve

peak shape and solubility.

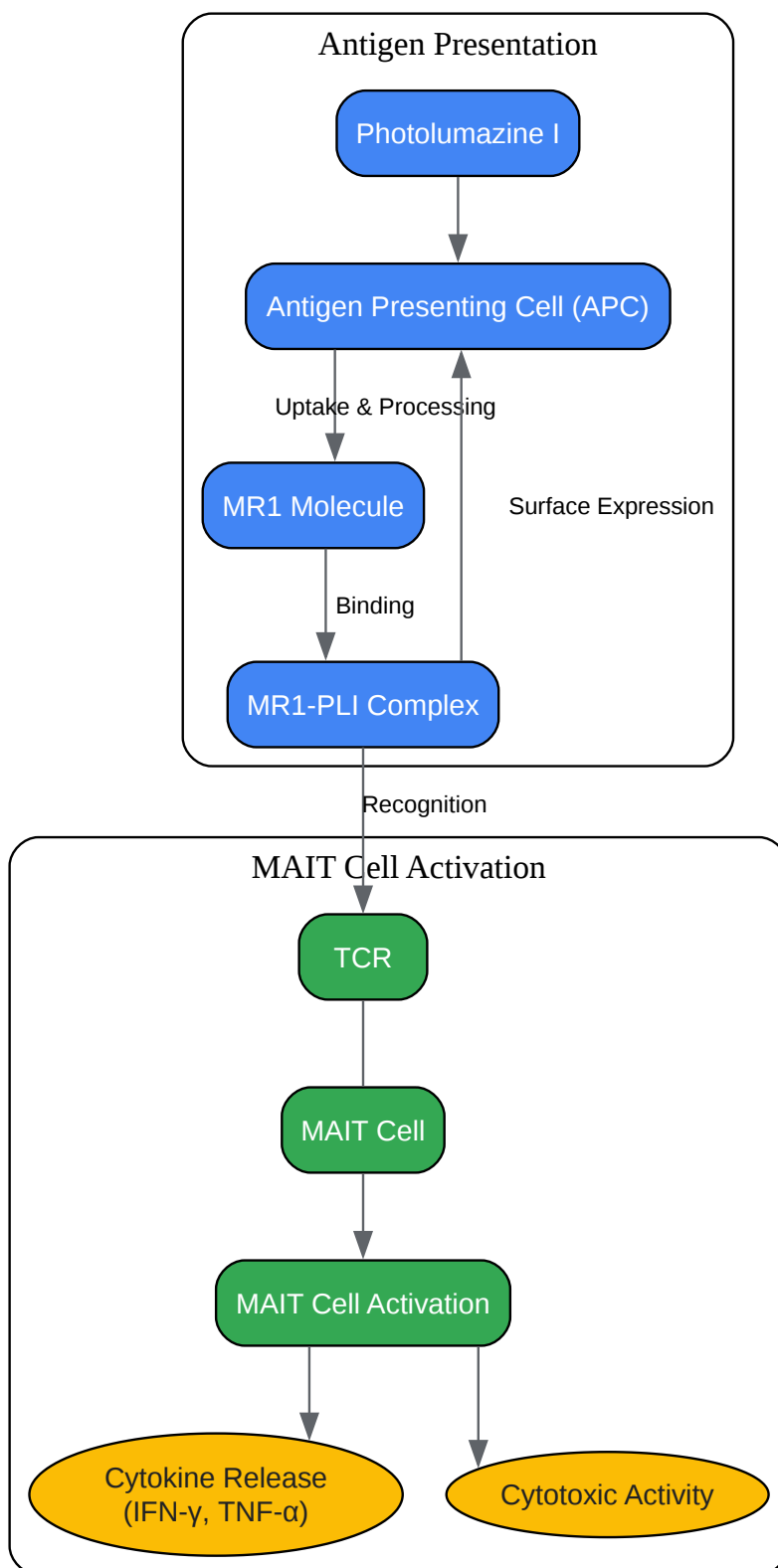
- Characterization: Lyophilize the pure fractions to obtain **Photolumazine I** as a solid. Characterize the final product by HRMS, ^1H NMR, and ^{13}C NMR spectroscopy to confirm its structure and purity.

Mandatory Visualization



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Caption: Proposed synthetic workflow for **Photolumazine I**.



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Caption: MAIT cell activation by **Photolumazine I**.

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